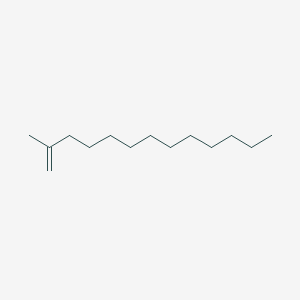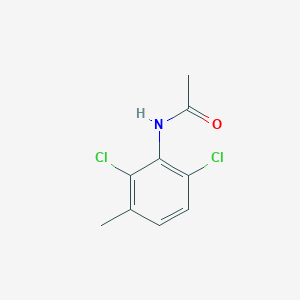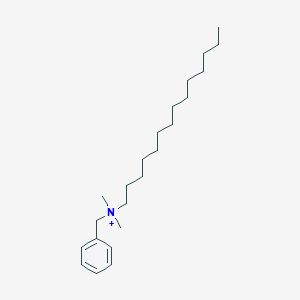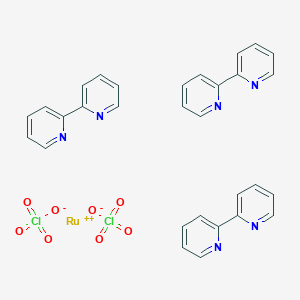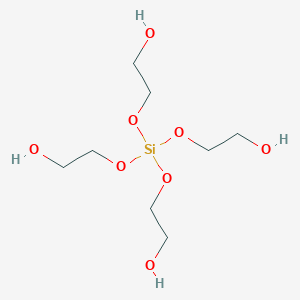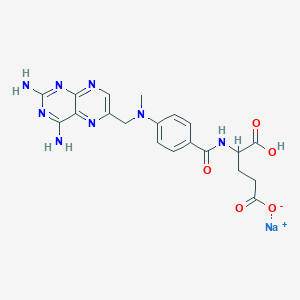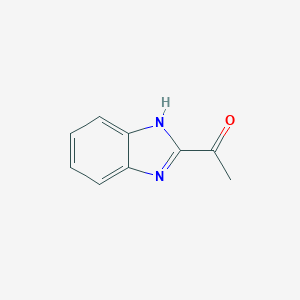![molecular formula C18H25NO3 B097977 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol CAS No. 19314-96-6](/img/structure/B97977.png)
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol, also known as carvedilol, is a non-selective beta-blocker used in the treatment of hypertension and congestive heart failure. Carvedilol is a racemic mixture of two enantiomers, R-carvedilol and S-carvedilol. The drug has been extensively studied for its mechanism of action and its effects on the cardiovascular system.
Wirkmechanismus
Carvedilol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking properties. Carvedilol reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure.
Biochemische Und Physiologische Effekte
Carvedilol has several biochemical and physiological effects on the cardiovascular system. It reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure. Carvedilol has been shown to improve left ventricular function and reduce mortality in patients with heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on the cardiovascular system. Carvedilol is also readily available and relatively inexpensive. However, there are limitations to using 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. Carvedilol is also a non-selective beta-blocker, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol. One area of interest is its effects on the immune system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Another area of interest is its effects on the central nervous system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have neuroprotective properties and could be a potential treatment for neurodegenerative diseases. Finally, there is interest in developing more selective beta-blockers that target specific beta-adrenergic receptors, which could reduce the side effects associated with non-selective beta-blockers like 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Synthesemethoden
The synthesis of 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol involves several steps. The first step is the preparation of 4-methoxy-2-methyl-1-naphthol, which is then converted to the corresponding mesylate. The mesylate is then reacted with isopropylamine to form the isopropylamino derivative. The final step involves the reaction of the isopropylamino derivative with 3-bromo-1-(4-hydroxyphenyl)propan-1-one to form 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic effects on the cardiovascular system. It has been shown to reduce blood pressure, improve left ventricular function, and reduce mortality in patients with heart failure. Carvedilol has also been studied for its effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
19314-96-6 |
|---|---|
Produktname |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol |
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(4-methoxy-2-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H25NO3/c1-12(2)19-10-14(20)11-22-18-13(3)9-17(21-4)15-7-5-6-8-16(15)18/h5-9,12,14,19-20H,10-11H2,1-4H3 |
InChI-Schlüssel |
ZLEHZEVLVGLTIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
Synonyme |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphtyl)oxy]-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




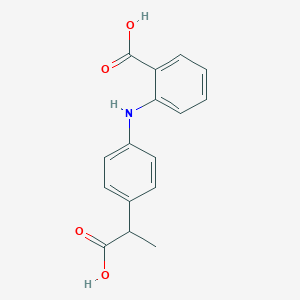

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
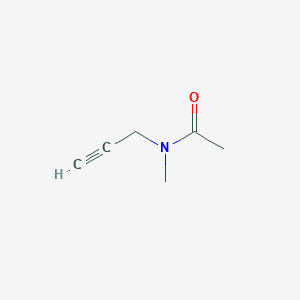
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

